3-Amino-1-phenylpropan-1-ol 3-Amino-1-phenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 5053-63-4
VCID: VC0018842
InChI: InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
SMILES: C1=CC=C(C=C1)C(CCN)O
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

3-Amino-1-phenylpropan-1-ol

CAS No.: 5053-63-4

VCID: VC0018842

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-phenylpropan-1-ol - 5053-63-4

Description

3-Amino-1-phenylpropan-1-ol is a chiral compound with an amino group, a phenyl group, and a hydroxyl group attached to a three-carbon chain. It has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . The compound can be synthesized through the reduction of (S)-3-Nitro-1-phenyl-propan-1-OL or asymmetric synthesis using chiral catalysts. Industrial production often involves large-scale hydrogenation processes optimized for high yield and purity.

This compound acts as a ligand that can bind to various receptors and enzymes, modulating their activity through hydrogen bonding with target proteins or nucleic acids and interacting with neurotransmitter receptors. It exhibits potential antidepressant properties by modulating neurotransmitter levels and influencing serotonin and norepinephrine pathways. Preliminary studies also suggest potential antimicrobial effects against certain bacterial strains. Additionally, it is used as a chiral building block in asymmetric synthesis to enhance the enantioselectivity of various reactions.

A similar compound, (S)-3-Amino-3-phenylpropan-1-ol, also exists with the same molecular formula and weight . It is also known as s-3-amino-3-phenylpropan-1-ol and is used in professional manufacturing, research laboratories, and industrial applications . Another related chemical is 3-Amino-1-phenylpropan-1-ol oxalate, which has a molecular formula of C11H15NO5 and a molecular weight of 241.24 .

CAS No. 5053-63-4
Product Name 3-Amino-1-phenylpropan-1-ol
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 3-amino-1-phenylpropan-1-ol
Standard InChI InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Standard InChIKey PHIYHIOQVWTXII-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCN)O
Canonical SMILES C1=CC=C(C=C1)C(CCN)O
Synonyms 1-Phenyl-1-hydroxy-3-aminopropane; 3-Amino-1-phenyl-1-propanol; 3-Amino-1-phenylpropanol; 3-Hydroxy-3-phenylpropylamine
PubChem Compound 121548
Last Modified Sep 17 2023

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